Bis(p-cresyl) m-Cresyl Phosphate-d7 Bis(p-cresyl) m-Cresyl Phosphate-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203251
InChI:
SMILES:
Molecular Formula: C₂₁H₁₄D₇O₄P
Molecular Weight: 375.41

Bis(p-cresyl) m-Cresyl Phosphate-d7

CAS No.:

Cat. No.: VC0203251

Molecular Formula: C₂₁H₁₄D₇O₄P

Molecular Weight: 375.41

* For research use only. Not for human or veterinary use.

Bis(p-cresyl) m-Cresyl Phosphate-d7 -

Specification

Molecular Formula C₂₁H₁₄D₇O₄P
Molecular Weight 375.41

Introduction

Chemical Identity and Structure

Basic Information

Bis(p-cresyl) m-Cresyl Phosphate-d7 is a deuterium-labeled synthetic organophosphate ester with the molecular formula C₂₁H₁₄D₇O₄P and a molecular weight of 375.41 g/mol . Also known by its synonym Phosphoric Acid 3-Methylphenyl Bis(4-methylphenyl) Ester-d7, this compound features selective deuteration on one of its aromatic rings . The compound consists of three cresyl groups (methylphenyl groups) attached to a central phosphate moiety, specifically two p-cresyl (4-methylphenyl) groups and one m-cresyl (3-methylphenyl) group .

Structural Characteristics

The compound's structure can be represented by the following SMILES notation:
[2H]c1c([2H])c(c([2H])c([2H])c1OP(=O)(Oc2ccc(C)cc2)Oc3cccc(C)c3)C([2H])([2H])[2H]

Its full IUPAC name is (3-methylphenyl) (4-methylphenyl) [2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] phosphate . This nomenclature precisely describes the positions of the deuterium atoms, with four deuterium atoms replacing hydrogen atoms at positions 2, 3, 5, and 6 on one of the phenyl rings, plus three deuterium atoms replacing the hydrogen atoms in one methyl group .

Deuteration Pattern

The deuteration pattern of Bis(p-cresyl) m-Cresyl Phosphate-d7 is specific and deliberate, with a total of seven deuterium atoms strategically incorporated into the molecule. This includes:

  • Four deuterium atoms on the aromatic ring positions (2,3,5,6)

  • Three deuterium atoms replacing all hydrogens on one methyl group (forming a trideuteriomethyl group)

This selective deuteration creates a mass difference of 7 atomic mass units compared to the non-deuterated analog, making it readily distinguishable in mass spectrometric analyses.

Physical and Chemical Properties

Spectroscopic Properties

The compound possesses distinctive spectroscopic characteristics that facilitate its identification and quantification in analytical procedures. Its accurate mass is reported as 375.162 , which is consistent with its molecular formula C₂₁H₁₄D₇O₄P. This property is particularly valuable for mass spectrometric analyses.

Synthesis and Production

Quality Control

Commercial preparations of Bis(p-cresyl) m-Cresyl Phosphate-d7 typically undergo rigorous quality control testing to ensure high purity and accurate deuterium incorporation. Based on standards for similar compounds, quality assurance testing likely includes:

  • NMR spectroscopy to confirm structural conformation

  • Phosphorus NMR to verify phosphate ester linkages

  • High-performance liquid chromatography (HPLC) to determine purity

  • Mass spectrometry to confirm molecular weight and deuteration pattern

  • Isotopic purity analysis to verify deuterium incorporation

High-quality preparations of similar deuterated standards typically achieve purities of >95%, with isotopic purities often exceeding 99% .

Applications

Analytical Reference Standard

The primary application of Bis(p-cresyl) m-Cresyl Phosphate-d7 is as a reference or internal standard for the quantitative analysis of its non-deuterated counterpart in various matrices . The seven deuterium atoms create a sufficient mass difference from the non-deuterated analog, allowing for accurate quantification using mass spectrometry without isotopic interference.

Environmental Analysis

Organophosphate compounds like Bis(p-cresyl) m-Cresyl Phosphate are used as flame retardants and plasticizers. The deuterated analog serves as an important analytical tool for monitoring these compounds in environmental samples . In wastewater treatment applications, deuterated standards like this are essential for accurately quantifying alkylphosphate flame retardants through gas chromatography-mass spectrometry (GCMS) analysis .

Quality Assurance in Analytical Methods

The compound plays a significant role in quality assurance procedures for environmental testing. Deuterated standards are typically spiked into samples to monitor and assess recovery during extraction and analysis processes. For instance, in wastewater treatment plant applications, isotope-labeled standards are added at concentrations of approximately 25 parts per trillion (ng/L) to monitor recovery from analyzed samples .

ParameterSpecificationReference
Product CodeTRC-B419232-10MG, B419232-1mg
Product FormatNeat
Molecular FormulaC₂₁H₁₄D₇O₄P
Molecular Weight375.41 g/mol
Purity>95% (typical for similar compounds)
Shipping TemperatureRoom Temperature
Storage Temperature4°C (recommended)
Country of OriginCANADA

Structural Comparison with Related Compounds

Comparison with Non-deuterated Analog

Bis(p-cresyl) m-Cresyl Phosphate (C₂₁H₂₁O₄P), the non-deuterated parent compound, has a molecular weight of 368.36 g/mol, which is 7.05 atomic mass units less than the deuterated version . This mass difference corresponds exactly to the replacement of seven hydrogen atoms with seven deuterium atoms. Besides this isotopic difference, the compounds share identical chemical structures and similar chemical properties, though slight differences in chromatographic retention times and fragmentation patterns may be observed due to the "deuterium effect."

Comparison with Isomeric Compounds

Several isomeric deuterated organophosphates are also commercially available as analytical standards:

CompoundMolecular FormulaDistinguishing FeatureReference
Bis(m-cresyl) o-Cresyl Phosphate-d7C₂₁H₂₁O₄PDifferent cresyl group arrangement
Bis(p-cresyl) o-Cresyl Phosphate-d7C₂₁H₂₁O₄PContains o-cresyl instead of m-cresyl
Bis(m-cresyl) p-Cresyl Phosphate-d7C₂₁H₁₄D₇O₄PDifferent cresyl group arrangement

These compounds differ in the arrangement of the cresyl groups around the central phosphate moiety, but share similar analytical applications as internal standards .

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